molecular formula C13H16BF3O2 B14067604 (3-Cyclohexyl-5-(trifluoromethyl)phenyl)boronic acid

(3-Cyclohexyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14067604
M. Wt: 272.07 g/mol
InChI Key: DYXSJTXYWYDKIO-UHFFFAOYSA-N
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Description

(3-Cyclohexyl-5-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the preparation of various boronic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Cyclohexyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-5-(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes, where the compound acts as a key intermediate in the reaction pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclohexyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in reactions where traditional boronic acids may not be as effective. The trifluoromethyl group also enhances the compound’s stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C13H16BF3O2

Molecular Weight

272.07 g/mol

IUPAC Name

[3-cyclohexyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C13H16BF3O2/c15-13(16,17)11-6-10(7-12(8-11)14(18)19)9-4-2-1-3-5-9/h6-9,18-19H,1-5H2

InChI Key

DYXSJTXYWYDKIO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2CCCCC2)(O)O

Origin of Product

United States

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